6-Chloro-3-methylquinoline
Overview
Description
6-Chloro-3-methylquinoline is a nitrogen-containing bicyclic compound with the chemical formula C₁₁H₈ClN. It belongs to the quinoline family and is characterized by its fused aromatic ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .
Synthesis Analysis
Several synthetic methods exist for obtaining this compound. One common approach involves the condensation of aniline with a 1,3-diketone or b-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration yields the quinoline structure. Researchers have explored various starting materials and reaction conditions to optimize the synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline nucleus with a chlorine atom at position 6 and a methyl group at position 3. The nitrogen atom in the heterocyclic ring contributes to its biological activity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. These actions ultimately lead to rapid bacterial death. Further investigations into its reactivity and functional group modifications are essential for expanding its synthetic utility .
Physical and Chemical Properties Analysis
- Stability : Assessing its stability under different conditions informs storage and handling guidelines .
Scientific Research Applications
Crystal Structure and Antimicrobial Activity
6-Chloro-3-methylquinoline has been a focus in the synthesis of novel quinoline derivatives. Studies illustrate its role in forming ester derivatives and its crystal structure analysis. These derivatives have shown significant ABTS radical-scavenging activity, along with noteworthy antimicrobial activities against various bacterial and fungal species, indicating the potential of this compound in developing antibacterial and antifungal agents (Tabassum et al., 2014).
Hydrazone Derivatives for Antimicrobial Properties
The chemical modification of this compound to form hydrazone derivatives has been explored, demonstrating substantial antimicrobial efficacy. These derivatives, specifically those with electron-withdrawing groups, have shown promising activity against bacterial and fungal strains, underlining the adaptability and therapeutic potential of this compound in antimicrobial treatment (Bawa et al., 2009).
Interaction Studies and Potential Biological Activities
Studies involving chloroquinoline derivatives, including those derived from this compound, have examined their interaction with DNA and their potential as antioxidant and anti-diabetic agents. These investigations highlight the compound's diverse biological activities and its promise in various therapeutic domains, including diabetes management and oxidative stress mitigation (Murugavel et al., 2017).
Spectroscopic and Computational Analysis
Extensive spectroscopic and computational analyses have been conducted to elucidate the structural and electronic properties of this compound and its derivatives. These studies provide a profound understanding of the compound's molecular interactions, paving the way for its potential application in drug design and material science (Kose et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFSTUCFCIUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546025 | |
Record name | 6-Chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97041-62-8 | |
Record name | 6-Chloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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